molecular formula C8H5FN2O B1344218 4-Fluoro-1H-indazole-3-carbaldehyde CAS No. 518987-93-4

4-Fluoro-1H-indazole-3-carbaldehyde

Cat. No. B1344218
CAS RN: 518987-93-4
M. Wt: 164.14 g/mol
InChI Key: QJNGRCIRSHCFLE-UHFFFAOYSA-N
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Description

Infrared Spectrum and Structural Properties

The study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provides insights into the optimized molecular structure and vibrational frequencies of the compound. The research utilized both experimental and theoretical approaches, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, to achieve these insights. The B3LYP/6-311++G(d,p) level of theory was used, and the results were in agreement with experimental infrared bands. The stability of the molecule was attributed to hyper-conjugative interactions and charge delocalization, as analyzed through natural bonding orbital analysis. The frontier molecular orbital analysis indicated charge transfer within the molecule, and the molecular electrostatic potential map revealed potential sites for electrophilic and nucleophilic attacks. The compound's first hyperpolarizability suggests a role in nonlinear optics, and molecular docking studies imply potential phosphodiesterase inhibitory activity, with the fluorine atom and carbonyl group playing crucial roles in binding .

Synthesis of Fluorinated Indazole Derivatives

The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was achieved through nucleophilic substitution, where the indazole N-H hydrogen atom of methyl 1H-indazole-3-carboxylate was substituted with 1-(bromomethyl)-4-fluorobenzene. The crystal structure of the synthesized compound exhibited hydrogen-bond-like interactions, which could influence its physical properties and potential applications .

Fluorogenic Aldehyde for Monitoring Aldol Reactions

A novel fluorogenic aldehyde with a 1,2,3-triazole moiety was developed to monitor the progress of aldol reactions via fluorescence changes. The aldehyde's fluorescence was quenched by the 4-formylphenyl group, but the aldol reaction product showed significantly higher fluorescence. This property was utilized to screen aldol catalysts and evaluate reaction conditions, demonstrating the compound's utility in real-time reaction monitoring .

Molecular Rearrangements in Triazoles

Research on the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles revealed that structural isomers are interconvertible under certain conditions. The equilibrium between the isomers was influenced by the electronic properties of substituents, with different preferences observed for various R-groups. The study also explored the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde, providing a pathway for the creation of new derivatives. The rearrangement mechanisms were supported by spectroscopic characterization .

Antimicrobial Activity of Fluorinated Indazoles

A series of new 3-(4-fluorophenyl)-benzo[g]indazoles derivatives were synthesized through high-yielding routes, starting from the reaction of α-tetralone with 4-fluorobenzaldehyde. The antimicrobial activity of these compounds was evaluated, and several derivatives demonstrated inhibitory effects against a range of microbes. This suggests potential applications of these compounds in developing new antimicrobial agents .

Scientific Research Applications

Synthesis Methods and Intermediates

4-Fluoro-1H-indazole-3-carbaldehyde serves as a crucial intermediate in various chemical synthesis processes. For instance, it has been synthesized through the ring opening of indole in acidic conditions followed by diazotization and cyclization, highlighting its utility in low-cost and industrially scalable productions (Gong Ping, 2012). Another approach involves the triflic-acid-promoted cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde to produce compounds with potential applications in fluorescence sensing due to their bright fluorescence in solution and weak fluorescence in solid states (Anna Wrona-Piotrowicz et al., 2022).

Molecular and Crystal Structure Analysis

The structural and spectroscopic analysis of 1H-indazole-3-carbaldehyde revealed its significant role in forming one-dimensional chains via N—H⋅⋅⋅O hydrogen bonds, stabilized by π•••π interactions. This detailed investigation of molecular interactions supports its relevance in crystal engineering and material science (B. Morzyk-Ociepa et al., 2021).

Antimicrobial Activities

Synthetic analogs involving 4-Fluoro-1H-indazole-3-carbaldehyde have been explored for their antimicrobial properties. For example, linezolid-like molecules synthesized using 3-Fluoro-4-(morpholin-4-yl)aniline derived from 3,4-difluoronitrobenzene showed promising antitubercular activities, demonstrating the compound's potential as a scaffold in drug discovery (Serap Başoğlu et al., 2012).

Fluorescent Probes and Sensing Applications

Research into fluorescent dyes containing 4-Fluoro-1H-indazole-3-carbaldehyde structures has shown their potential in sensing applications. These compounds exhibit aggregation-induced emission enhancement and intramolecular charge transfer characteristics, with applications in detecting homocysteine in biological systems, indicating their significance in biomedical research and diagnostics (Yicheng Chu et al., 2019).

Safety and Hazards

When handling “4-Fluoro-1H-indazole-3-carbaldehyde”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions of “4-Fluoro-1H-indazole-3-carbaldehyde” research could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The compound’s role in inherently sustainable multicomponent reactions is highlighted, and it is suggested that these reactions could be further explored .

Mechanism of Action

Target of Action

4-Fluoro-1H-indazole-3-carbaldehyde, like other indazole derivatives, is known to have a wide variety of medicinal applications . Indazole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are often used in the synthesis of active molecules, particularly kinase inhibitors .

Mode of Action

For instance, they can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases

Biochemical Pathways

Indazole derivatives, including 4-Fluoro-1H-indazole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product

Pharmacokinetics

It is known that the synthesis of indazole derivatives generally produces good to excellent yields, with minimal formation of byproducts . This suggests that these compounds may have favorable bioavailability, but further studies are needed to confirm this.

Result of Action

Indazole derivatives are known to have various biologically vital properties and are used in the treatment of various conditions, including hypertension, cancer, depression, inflammation, and bacterial infections .

Action Environment

The action, efficacy, and stability of 4-Fluoro-1H-indazole-3-carbaldehyde can be influenced by various environmental factors. For instance, the synthesis of indazole derivatives can be carried out under catalyst- and solvent-free conditions . .

properties

IUPAC Name

4-fluoro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNGRCIRSHCFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625978
Record name 4-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-indazole-3-carbaldehyde

CAS RN

518987-93-4
Record name 4-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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